molecular formula C9H9Cl2N5O2S B2487600 1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-38-2

1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

Cat. No. B2487600
CAS RN: 338417-38-2
M. Wt: 322.16
InChI Key: NYDDOXBMSSDNNK-UHFFFAOYSA-N
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Description

"1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine" is a compound of interest in the field of organic chemistry due to its unique structural features and potential for various chemical reactions. This compound is characterized by the presence of a tetrazole ring, a sulfonyl group attached to a 2,4-dichlorophenyl moiety, and a dimethylamine group, which contribute to its reactivity and physical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multistep chemical processes including esterification, hydrazination, cyclization, and nucleophilic substitution reactions (Chen et al., 2010). For instance, starting from 4-chlorobenzoic acid, a series of steps can lead to the formation of sulfonamide derivatives with significant yields.

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often elucidated using X-ray crystallography, which reveals details about the arrangement of atoms in three dimensions and the types of interactions stabilizing the structure. For example, a compound with a related structure was shown to form inversion dimers via N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).

Chemical Reactions and Properties

Compounds of this class participate in a variety of chemical reactions, including those involving the sulfonamide group, which can undergo nucleophilic substitution, and the tetrazole ring, which can engage in cycloaddition reactions. The sulfonyl group's ability to transmit electronic effects to the molecular π-electron system is a notable feature (Fedyunyaeva & Shershukov, 1993).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by the molecular geometry and the nature of functional groups. The presence of the sulfonyl and tetrazole groups, for example, can impact the compound's solubility in various solvents and its stability under different conditions.

Chemical Properties Analysis

Chemically, the presence of the dimethylamine and sulfonyl groups imparts basicity and potential for various chemical interactions, respectively. These groups can participate in hydrogen bonding, which can affect the compound's chemical reactivity and interactions with biological molecules.

For further reading and detailed insights into related compounds and their properties, the following references provide valuable information:

Scientific Research Applications

Synthesis and Reactivity

Sulfamoyl azides, including compounds similar to 1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine, can be generated from secondary amines and used to form 1-sulfamoyl-1,2,3-triazoles. These triazoles act as shelf-stable progenitors of rhodium azavinyl carbenes, which are reactive intermediates with applications in various chemical reactions (Culhane & Fokin, 2011).

Antiviral Activity

A related area of research involves the synthesis of sulfonamide derivatives, like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, from 4-chlorobenzoic acid. These compounds have demonstrated anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).

Desulfonylation Processes

The desulfonylation of N-sulfonylamides and -amines has been explored using visible light and hydroxynaphthylbenzimidazoline. This method transforms various N-sulfonylamide and -amine substrates into desulfonylated products, a process relevant for modifying sulfonyl-containing compounds (Hasegawa et al., 2018).

properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonyl-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N5O2S/c1-15(2)9-12-13-14-16(9)19(17,18)8-4-3-6(10)5-7(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDDOXBMSSDNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

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